8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
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Overview
Description
8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline core, which is fused with a dioxolo ring and a carboxylic acid group. The presence of the hydroxy and methyl groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6,7-methylenedioxy-4-hydroxyquinoline-3-carboxylic acid.
Reaction Conditions: The starting material is dissolved in dichloromethane, and triethylamine is added as a base.
Reagent Addition: Ethyl chlorocarbonate is added dropwise to the reaction mixture at a temperature of -10°C.
Product Formation: The reaction mixture is stirred, and the product is isolated and purified using standard techniques such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed.
Major Products:
Oxidation: Formation of quinoline derivatives with ketone or aldehyde groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets:
DNA Gyrase Inhibition: The compound inhibits the enzyme DNA gyrase, which is essential for DNA replication and transcription.
Dopamine Reuptake Inhibition: It also acts as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain.
Comparison with Similar Compounds
Oxolinic Acid: Shares a similar quinoline core and is known for its antibacterial properties.
Nalidixic Acid: Another quinoline derivative with antibacterial activity.
8-Hydroxyquinoline: Known for its antiseptic and disinfectant properties.
Uniqueness: 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DNA gyrase and act as a dopamine reuptake inhibitor sets it apart from other similar compounds.
Properties
CAS No. |
50435-15-9 |
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Molecular Formula |
C12H9NO5 |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
6-methyl-8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-5-10(12(15)16)11(14)6-2-8-9(18-4-17-8)3-7(6)13-5/h2-3H,4H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
MZISPSATFNITJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC3=C(C=C2N1)OCO3)C(=O)O |
Origin of Product |
United States |
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